molecular formula C20H21N5O5 B14975928 3-(2-hydroxyphenyl)-N-{5-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrazol-3-yl}-1,2-oxazole-5-carboxamide

3-(2-hydroxyphenyl)-N-{5-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrazol-3-yl}-1,2-oxazole-5-carboxamide

Cat. No.: B14975928
M. Wt: 411.4 g/mol
InChI Key: INTPVHSZTYTLSA-UHFFFAOYSA-N
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Description

3-(2-hydroxyphenyl)-N-{5-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrazol-3-yl}-1,2-oxazole-5-carboxamide is a complex organic compound that features a diverse array of functional groups, including hydroxyphenyl, morpholine, pyrazole, and oxazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-N-{5-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrazol-3-yl}-1,2-oxazole-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include the use of salicylaldehyde derivatives and substituted acrylonitriles . The reaction conditions often involve the use of solvents such as ethanol and DMF, and the reactions are typically carried out at elevated temperatures with constant stirring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-N-{5-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrazol-3-yl}-1,2-oxazole-5-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyphenyl group results in quinones, while reduction of the oxazole ring can yield dihydrooxazole derivatives.

Scientific Research Applications

3-(2-hydroxyphenyl)-N-{5-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrazol-3-yl}-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-N-{5-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrazol-3-yl}-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-hydroxyphenyl)-N-{5-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrazol-3-yl}-1,2-oxazole-5-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C20H21N5O5

Molecular Weight

411.4 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-N-[5-methyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrazol-3-yl]-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C20H21N5O5/c1-13-10-18(22-25(13)12-19(27)24-6-8-29-9-7-24)21-20(28)17-11-15(23-30-17)14-4-2-3-5-16(14)26/h2-5,10-11,26H,6-9,12H2,1H3,(H,21,22,28)

InChI Key

INTPVHSZTYTLSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)N2CCOCC2)NC(=O)C3=CC(=NO3)C4=CC=CC=C4O

Origin of Product

United States

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